

Discovery Rationale and Preclinical Development

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Compound Focus: Δ 2-Cefdinir

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The research that led to cefdinir began in the late 1970s with two clear goals [1]:

- First Goal:** To discover a new, **non-prodrug type** oral cephem with antibacterial activity and beta-lactamase stability similar to third-generation injectable cephalosporins.
- Second Goal:** To enhance the activity against gram-positive bacteria, particularly *Staphylococcus aureus*, which was a limitation of the first discovered compound, cefixime.

The research team selected **ceftizoxime (CZX)** as a seed compound because it showed a relatively high urinary excretion rate (8.5%) in rats after oral administration, indicating some intrinsic absorption [1]. They hypothesized that chemical modification of the oxime moiety was key to improving oral absorption.

The table below summarizes the key milestones and chemical optimization strategies in the early research phase [1].

Development Phase	Key Compound/Strategy	Outcome and Significance
Lead Identification	Modification of Cefprozil (CZX) oxime moiety	Discovery of a lead compound with a carboxymethoxyimino group; urinary excretion in rats increased to 41.0% [1].
First-Generation Result	Optimization of the lead compound	Discovery of Cefixime (CFIX) . Achieved first goal: high beta-lactamase stability, broad gram-negative

Development Phase	Key Compound/Strategy	Outcome and Significance
		coverage, but low-to-moderate anti-staphylococcal activity [1].
Second-Generation Optimization	Exploration of other acidic functional groups at the oxime moiety	Discovery of Cefdinir (CFDN) with a hydroxyimino group. Achieved second goal: excellent, balanced activity against both gram-positive and gram-negative bacteria [1].

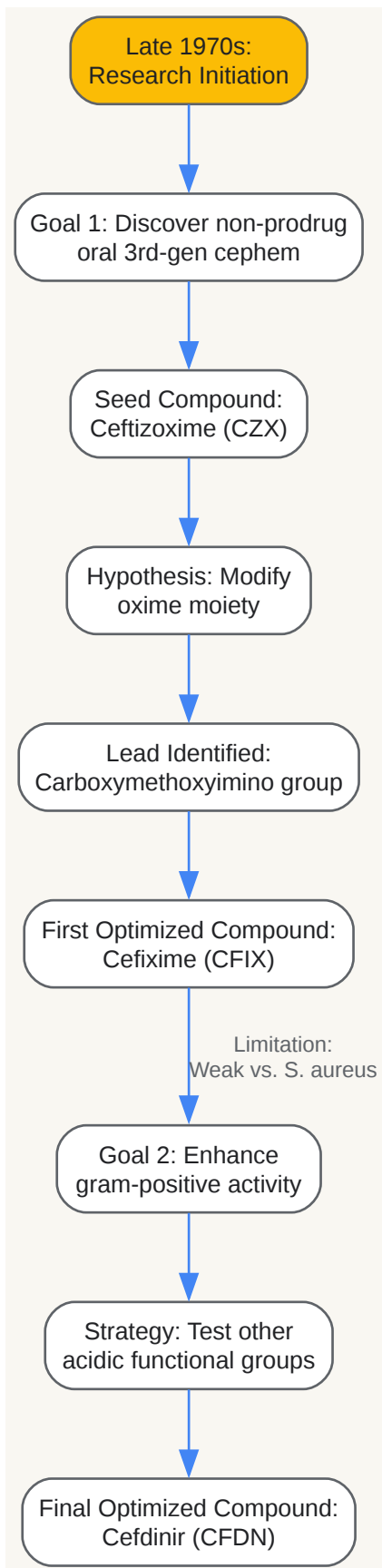
Synthesis and Process Chemistry

An efficient synthetic route was established to produce cefdinir via a common intermediate, **7-amino-3-vinylcephalosporanic acid diphenylmethyl ester**, which was derived from 7-ACA (7-Aminocephalosporanic Acid) [1].

A mature synthetic route, as referenced in the literature, involves the following key steps [2]:

- **Condensation:** The active ester, 2-(2-aminothiazol-4-yl)-2(Z)-(trityloxyimino)thioacetic acid 2-benzothiazolyl ester (CEFDIN-001), is condensed with 7-amino-3-vinyl-3-cephem-4-carboxylic acid (CEFDIN-002) in the presence of tributylamine and dimethylacetamide (DMA) to form the protected amide (CEFDIN-003).
- **Deprotection:** The protecting groups (trityl and diphenylmethyl ester) are removed using HCl and formic acid to yield the final product, cefdinir [2].

The following diagram illustrates the logical workflow of cefdinir's discovery, from the initial research goals to the final optimized compound.



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Antibacterial Profile and Pharmacokinetics

Cefdinir is a third-generation cephalosporin with a broad spectrum of activity. Its antibacterial action is bactericidal, working by binding to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis [2] [3].

The table below shows the **Minimum Inhibitory Concentration (MIC)** susceptibility data for cefdinir against key respiratory pathogens [2] [4].

Pathogen	MIC Range ($\mu\text{g/mL}$)
Streptococcus pneumoniae	0.006 - 64 $\mu\text{g/mL}$
Haemophilus influenzae	0.05 - 4 $\mu\text{g/mL}$
Streptococcus pyogenes	≤ 0.004 - 2 $\mu\text{g/mL}$

Cefdinir is administered orally and has a bioavailability of 16% to 21%. It is 60-70% protein-bound in plasma, undergoes negligible metabolism, and is primarily excreted unchanged in the urine, with an elimination half-life of approximately 1.7 hours [4].

Clinical Development and Regulatory History

The clinical trials profile for cefdinir is extensive, with many studies completed.

Trial Focus	Examples (Status: Completed)
Acute Otitis Media (in children)	vs. Amoxicillin/Clavulanate (Phase 4) [5] [6].
Acute Sinusitis	vs. Amoxicillin/Clavulanate & Quality of Life assessment (Phase 4) [5].

Trial Focus	Examples (Status: Completed)
Skin/Skin Structure Infections	vs. Cephalexin (Phase 4) [5].
Palatability	Taste test studies vs. Azithromycin and Amoxicillin suspensions (Phase 4) [5].

Cefdinir was first approved for medical use in 1991 [4]. In the United States, it was approved by the FDA on **December 4, 1997**, and was marketed under the brand name Omnicef by Parke-Davis [7] [4].

Key Clinical Considerations and Drug Interactions

- **Special Populations:** Cefdinir is classified as **Pregnancy Category B** and is generally considered compatible with breastfeeding [2] [8].
- **Important Interactions:**
 - **Iron & Antacids:** Concomitant administration significantly reduces cefdinir absorption. Dosing should be separated by at least 2 hours [2] [8].
 - **Probenecid:** Inhibits renal excretion of cefdinir, increasing its plasma concentration and half-life [2] [8].
- **Notable Adverse Effect:** Cefdinir can form a non-absorbable complex with iron in the GI tract, which may cause **red or maroon-colored stools** in patients, especially children, taking iron-fortified formulas or supplements. This is a benign effect but can be mistaken for gastrointestinal bleeding [8].

Information Gaps and Research Opportunities

This guide is compiled from available scientific literature and databases. As with any historical drug development review, some granular experimental data from internal laboratory notebooks may not be publicly accessible.

For the most current information on clinical trials and regulatory status, consulting official government databases like ClinicalTrials.gov is recommended.

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